molecular formula C15H16BrNO3 B8522630 Methyl(8-bromo-6-methoxy-2,3-dihydro-1h-pyrrolo[1,2-a]indol-1-yl)acetate

Methyl(8-bromo-6-methoxy-2,3-dihydro-1h-pyrrolo[1,2-a]indol-1-yl)acetate

Cat. No. B8522630
M. Wt: 338.20 g/mol
InChI Key: YFJMNKSGEWSSIR-UHFFFAOYSA-N
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Patent
US07144913B2

Procedure details

A mixture of the ketone from Step 4 (0.4 g, 1.43 mmol), methyl bromoacetate (0.7 mL, 7.1 mmol), and Zn/Cu couple (0.46 g, 7.1 mmol) in THF (6 mL) was suspended in an ultrasound bath for 45 minutes. Saturated NH4Cl solution and EtOAc were then added, and the suspension was filtered through abed of Celite. The organic phase was washed with H2O and brine, dried (MgSO4), filtered and evaporated. The crude material was purified by flash chromatography (1:1 EtOAc/hexane) and the resulting intermediate was dissolved in CH3CN (10 mL). This solution was then added to a stirring mixture of TMSCl (0.8 mL, 6.4 mmol) and NaI (0.95 g, 6.4 mmol) in CH3CN (4 mL) in a RT H2O bath. Saturated NaHCO3 solution and sodium sulfite were added, and the product was extracted with EtOAc. The organic layer was washed with H2O and brine, dried (MgSO4), filtered, and evaporated to give a pale yellow solid (0.40 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.95 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:15](=O)[CH2:14][CH2:13][N:6]3[C:7]=2[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].[NH4+].[Cl-].C[Si](Cl)(C)C.[Na+].[I-].C([O-])(O)=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>C1COCC1.CC#N.CCOC(C)=O>[CH3:22][O:21][C:19](=[O:20])[CH2:18][CH:15]1[C:5]2=[CH:4][C:3]3[C:2]([Br:1])=[CH:10][C:9]([O:11][CH3:12])=[CH:8][C:7]=3[N:6]2[CH2:13][CH2:14]1 |f:2.3,5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=2C=C3N(C2C=C(C1)OC)CCC3=O
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0.95 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
4 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension was filtered through abed of Celite
WASH
Type
WASH
Details
The organic phase was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (1:1 EtOAc/hexane)
DISSOLUTION
Type
DISSOLUTION
Details
the resulting intermediate was dissolved in CH3CN (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(CC1CCN2C1=CC=1C(=CC(=CC21)OC)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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